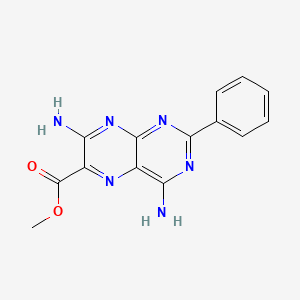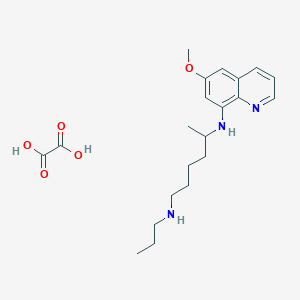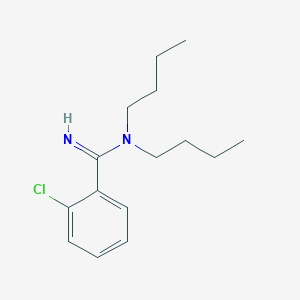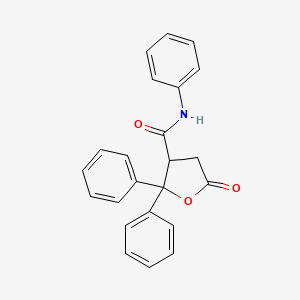
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a tetrahydrofuran ring substituted with a carboxamide group and three phenyl groups, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide typically involves multiple steps, including condensation, oxidation, and nucleophilic substitution reactions. One common method starts with the condensation of appropriate precursors to form the tetrahydrofuran ring, followed by oxidation to introduce the oxo group. The final step involves the nucleophilic substitution to attach the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods are continuously refined to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or modification of existing ones.
Reduction: Conversion of oxo groups to hydroxyl groups or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo-substituted derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-1-phenylpyrrolidin-3-ylpyrimidine-5-carboxamides
- 5-Oxo-hexahydroquinoline derivatives
- 5-Oxo-2-tetrahydrofurancarboxylic acid
Uniqueness
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide stands out due to its specific substitution pattern and the presence of three phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
23105-22-8 |
|---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-oxo-N,2,2-triphenyloxolane-3-carboxamide |
InChI |
InChI=1S/C23H19NO3/c25-21-16-20(22(26)24-19-14-8-3-9-15-19)23(27-21,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,24,26) |
InChI Key |
VGEWVCWJYKJNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


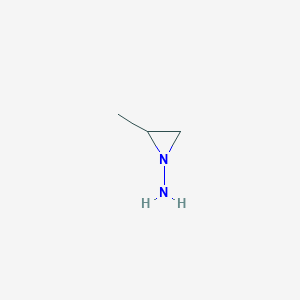
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)

![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)


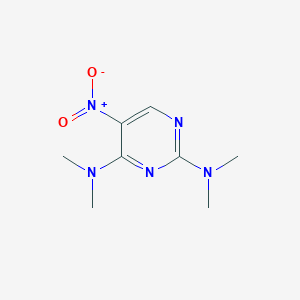
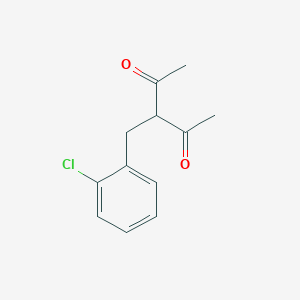
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
